3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline
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Overview
Description
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a methoxy group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction where a fluorinated phenol reacts with an aniline derivative under specific conditions to introduce the amino and methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biological pathways. These interactions can modulate the activity of proteins and other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine: Similar structure but with a pyridine ring.
3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline: Contains a triazinyl group instead of a methoxy group.
3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline: Features a pyrrolo-pyridine ring.
Uniqueness
3-(4-Amino-2-fluorophenoxy)-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a fluorine atom on the phenoxy ring allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
3-(4-amino-2-fluorophenoxy)-4-methoxyaniline |
InChI |
InChI=1S/C13H13FN2O2/c1-17-12-5-3-9(16)7-13(12)18-11-4-2-8(15)6-10(11)14/h2-7H,15-16H2,1H3 |
InChI Key |
XSABFESBONICHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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